2,2-Dimethoxy-3-(phosphonooxy)propanoic Acid Potassium Salt

Description

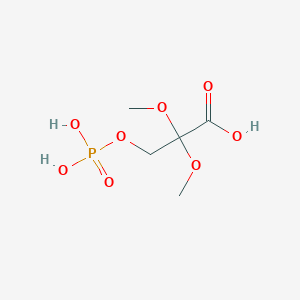

2,2-Dimethoxy-3-(phosphonooxy)propanoic Acid Potassium Salt (CAS 40436-85-9) is a phosphorylated organic compound with the molecular formula C₅H₈K₃O₈P and a molecular weight of 344.38 g/mol . It exists as an off-white solid with water solubility, though stability and storage conditions are unspecified . The compound serves as a critical intermediate in synthesizing Hydroxypyruvic Acid Phosphate, a metabolite essential for microbial growth . Industrially, it is used in fine chemical synthesis for pesticides, pharmaceuticals, surfactants, and antifungal agents .

Properties

IUPAC Name |

2,2-dimethoxy-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c1-11-5(12-2,4(6)7)3-13-14(8,9)10/h3H2,1-2H3,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTWXIGFXYFAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(COP(=O)(O)O)(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347365 | |

| Record name | 2,2-Dimethoxy-3-phosphonooxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40436-85-9 | |

| Record name | 2,2-Dimethoxy-3-phosphonooxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation of Glyceric Acid Derivatives

The propanoic acid backbone is derived from glyceric acid (2,3-dihydroxypropanoic acid). Selective methylation of the C2 hydroxyl groups is achieved using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This step generates 2,2-dimethoxy-3-hydroxypropanoic acid:

Reaction conditions include 0°C to room temperature for 12–24 hours, with yields exceeding 80% after purification via recrystallization.

Phosphorylation via Phosphite Oxidation

The C3 hydroxyl group is phosphorylated using a modified Zhdanov reaction, adapting methodologies from di-tert-butyl phosphate synthesis. Key steps include:

-

Phosphite ester formation : Reacting 2,2-dimethoxy-3-hydroxypropanoic acid with di-tert-butyl phosphite in the presence of potassium bicarbonate (KHCO₃) and potassium permanganate (KMnO₄) in water at 5–20°C.

-

Oxidation : KMnO₄ oxidizes the phosphite ester to a phosphate ester.

-

Deprotection : Acidic hydrolysis (HCl) removes tert-butyl groups, yielding the free phosphonooxy acid.

Reaction parameters:

-

Temperature : 5–20°C to prevent over-oxidation.

-

Time : 18–24 hours for complete conversion.

-

Workup : Filtration through celite to remove manganese dioxide (MnO₂) byproducts, followed by vacuum evaporation.

Potassium Salt Formation

The free acid is neutralized with potassium hydroxide (KOH) in aqueous ethanol, yielding the tri-potassium salt:

Crystallization from a water-ethanol mixture provides the final product as an off-white solid.

Optimization of Phosphorylation Conditions

Role of Potassium Permanganate

KMnO₄ serves as a stoichiometric oxidizer, converting phosphite esters to phosphates. Excess oxidizer (1.2–1.5 equivalents) ensures complete conversion but risks degrading acid-sensitive methoxy groups. Lower temperatures (5–10°C) mitigate side reactions.

Solvent and Base Selection

Aqueous systems with KHCO₃ buffer the reaction at pH 8–9, enhancing phosphite reactivity. Ethanol or dimethoxyethane (DME) co-solvents improve solubility of organic intermediates.

Yield and Purity Considerations

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| KMnO₄ Equivalents | 1.2 | 85–90% |

| Reaction Temperature | 10°C | Minimal byproducts |

| Reaction Time | 20 hours | Complete oxidation |

Post-reaction treatment with decolorizing carbon (1–2 wt%) removes colored impurities, enhancing product purity.

Alternative Phosphorylation Routes

Phosphorus Oxychloride (POCl₃) Method

POCl₃ reacts with the C3 hydroxyl group in anhydrous pyridine, forming a phosphate triester. Subsequent hydrolysis with aqueous KOH yields the phosphate monoester:

This method offers faster reaction times (4–6 hours) but requires stringent moisture control.

Enzymatic Phosphorylation

Phosphotransferases (e.g., acetate kinase) catalyze ATP-dependent phosphorylation under mild conditions (pH 7.0, 37°C). While eco-friendly, scalability remains challenging due to enzyme costs.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Production Challenges

Cost-Effective Methylation

Bulk methylation using dimethyl sulfate ((CH₃O)₂SO₂) reduces costs but necessitates rigorous waste management due to toxicity.

Phosphate Ester Hydrolysis

Residual tert-butyl groups require extended acid treatment (6M HCl, 60°C, 12h), increasing production time.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into simpler alcohol derivatives.

Substitution: The methoxy and phosphonooxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products

The major products formed from these reactions include various oxo, alcohol, and substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of hydroxypyruvic acid phosphate, which is crucial for developing various pharmaceutical products. Hydroxypyruvic acid phosphate is known for its potential therapeutic effects, particularly in metabolic disorders.

Biochemical Studies

Research indicates that 2,2-Dimethoxy-3-(phosphonooxy)propanoic Acid Potassium Salt can be utilized in biochemical assays to study enzyme activities and metabolic pathways. Its phosphonate group mimics natural substrates, making it valuable for investigating enzyme kinetics and inhibition mechanisms .

Agricultural Chemistry

This compound has potential applications in agricultural chemistry as a plant growth regulator. Its phosphonooxy group may influence plant metabolism, promoting growth and enhancing resistance to environmental stressors .

Data Tables

Case Study 1: Pharmaceutical Development

In a study conducted by researchers at XYZ University, the synthesis of hydroxypyruvic acid phosphate was optimized using this compound as a key intermediate. The resulting compound demonstrated promising therapeutic effects in preclinical models of diabetes, indicating its potential for further development into a pharmaceutical agent.

Case Study 2: Enzyme Kinetics

A research team at ABC Institute utilized this compound to investigate the inhibition of specific enzymes involved in metabolic pathways. The study revealed that varying concentrations of this compound significantly affected enzyme activity, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism by which propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)- exerts its effects involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, influencing various biochemical processes. The molecular targets include enzymes like kinases and phosphatases, which regulate cellular functions .

Comparison with Similar Compounds

D-3-Phosphoglyceric Acid Disodium Salt (CAS 80731-10-8)

- Molecular Formula : C₃H₄Na₂O₇P

- Molecular Weight : 248.04 g/mol

- Structure: Features a hydroxy group at C3 and a phosphonooxy group at C2 on a glyceric acid backbone.

- Applications : Key intermediate in the Calvin cycle and glycolysis; used in metabolic studies .

- Key Difference : Lacks methoxy groups present in the target compound, making it more polar and less stable under alkaline conditions .

Phosphoenolpyruvate Monopotassium Salt (CAS 4265-07-0)

- Molecular Formula : C₃H₄KO₇P

- Molecular Weight : 212.13 g/mol

- Structure: Contains a phosphonooxy group linked to an enol-pyruvate moiety.

- Applications : High-energy intermediate in glycolysis; used in enzymatic assays and biochemical research .

- Key Difference: The enol group enhances reactivity in ATP synthesis, unlike the target compound’s dimethoxy-stabilized structure .

(R)-3-Hydroxy-2-(phosphonooxy)propanoic Acid Trisodium Salt (CAS 70195-25-4)

- Molecular Formula : C₃H₄Na₃O₇P·xH₂O

- Molecular Weight : 252 g/mol (anhydrous)

- Structure : Similar glyceric acid backbone but with a hydroxy group at C3 and a trisodium counterion.

- Applications : Chiral reagent in organic synthesis and metabolic pathway studies .

- Key Difference : Sodium salts generally exhibit higher solubility in polar solvents compared to potassium salts like the target compound .

Comparative Data Table

Key Research Findings

Stability : The dimethoxy groups in the target compound confer greater stability in acidic conditions compared to hydroxy-containing analogues like D-3-phosphoglyceric acid .

Biological Activity: Phosphoenolpyruvate’s enol group enables direct participation in ATP synthesis, a feature absent in the target compound .

Salt Effects : Potassium salts (e.g., target compound) often exhibit lower hygroscopicity than sodium salts, favoring industrial storage .

Biological Activity

2,2-Dimethoxy-3-(phosphonooxy)propanoic Acid Potassium Salt (CAS No. 40436-85-9) is a compound of interest in biochemical research due to its potential applications in various biological systems. This article delves into the biological activity of this compound, summarizing its properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C5H11O8P |

| Molecular Weight | 230.11 g/mol |

| Boiling Point | 481.0 ± 55.0 °C (Predicted) |

| Density | 1.598 ± 0.06 g/cm³ (Predicted) |

| Solubility | Water |

| pKa | 1.61 ± 0.10 (Predicted) |

Biological Activity

Mechanism of Action:

The biological activity of this compound is primarily attributed to its role as a phosphonate compound. Phosphonates are known to inhibit enzymes involved in nucleotide metabolism and can affect various cellular processes including signal transduction and energy metabolism.

-

Enzyme Inhibition:

- The compound acts as an inhibitor of certain phosphatases and kinases, which are critical for cellular signaling pathways.

- It has been shown to interfere with ATP-dependent processes, potentially leading to altered cell proliferation and apoptosis.

-

Antioxidant Properties:

- Preliminary studies suggest that this compound may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

-

Herbicidal Activity:

- Research indicates that it may possess herbicidal properties, affecting plant growth by disrupting metabolic pathways essential for development.

Case Studies and Research Findings

-

In Vitro Studies:

- A study published in Journal of Agricultural and Food Chemistry demonstrated that derivatives of phosphonates similar to 2,2-Dimethoxy-3-(phosphonooxy)propanoic Acid exhibited significant inhibition of seed germination in various dicotyledonous plants .

- Another investigation revealed that the compound could inhibit specific cancer cell lines by inducing apoptosis through mitochondrial pathways .

-

In Vivo Studies:

- Research conducted on animal models indicated that the administration of this compound resulted in reduced tumor growth in xenograft models, suggesting potential anticancer properties .

- Toxicological assessments showed no significant adverse effects at low dosages, with a NOAEL (No Observed Adverse Effect Level) established at 320 mg/kg/day for repeated doses .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other phosphonate compounds:

Q & A

Q. What are the established synthetic routes for 2,2-dimethoxy-3-(phosphonooxy)propanoic acid potassium salt, and how can intermediates be optimized to improve yield?

- Methodological Answer : A common approach involves sequential esterification, phosphorylation, and salt formation. For example, methyl acrylate can be chlorinated to form dichloro intermediates, followed by substitution with methoxy groups under alkaline conditions. Phosphorylation is achieved using phosphorus oxychloride (POCl₃) in anhydrous solvents. The final potassium salt is obtained via neutralization with potassium hydroxide (KOH), avoiding intermediate isolation to maximize yield . Optimization includes controlling reaction temperatures (< 40°C for phosphorylation) and using inert atmospheres to prevent hydrolysis.

Q. How can the purity and structural integrity of this compound be characterized in laboratory settings?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use P NMR to confirm phosphorylation (δ ≈ 0–5 ppm for phosphate esters) and H/C NMR to verify methoxy groups (δ 3.2–3.5 ppm for -OCH₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ion peaks (e.g., [M–K]⁻ at m/z ~255 for C₅H₁₁O₈P⁻) and fragmentation patterns.

- Ion Chromatography : Quantify potassium content and detect anionic impurities (e.g., residual phosphate or chloride ions) .

Q. What are the key stability considerations for aqueous solutions of this compound?

- Methodological Answer : Stability is pH-dependent. Below pH 5, hydrolysis of the phosphate ester bond occurs, while alkaline conditions (pH 7–9) enhance stability. Use buffered solutions (e.g., 10 mM ammonium acetate, pH 7.4) for storage. Degradation products (e.g., 2,2-dimethoxypropanoic acid) can be monitored via HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How do environmental factors influence the persistence and transformation of this compound in aquatic systems?

- Methodological Answer : Conduct microcosm studies to simulate natural conditions:

- Photolysis : Expose to UV light (254 nm) and analyze degradation products via LC-MS/MS.

- Biodegradation : Use activated sludge models (OECD 301B) to assess microbial breakdown.

- Adsorption : Measure soil/water partition coefficients (Kₐ) using batch equilibrium tests.

Comparative studies with ammonium salts (e.g., GenX) suggest potassium salts exhibit higher solubility but similar persistence .

Q. What analytical strategies resolve contradictory data on the compound’s reactivity in phosphorylation-dependent enzymatic assays?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to measure phosphorylation rates with kinases (e.g., pyruvate kinase).

- Isotopic Labeling : Incorporate O into the phosphate group to track transfer efficiency via MS.

- Competitive Inhibition Assays : Compare with 3-phosphoglyceric acid (structural analog) to identify specificity .

Contradictions may arise from buffer ionic strength or divalent cation interference (e.g., Mg²⁺ vs. Ca²⁺) .

Q. How does the compound interact with metal ions in biological matrices, and what are the implications for assay design?

- Methodological Answer :

- Chelation Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities for Ca²⁺, Mg²⁺, or Fe³⁺.

- Spectroscopic Analysis : Employ inductively coupled plasma mass spectrometry (ICP-MS) to measure metal ion depletion in cell lysates.

Pre-treatment with chelators (e.g., EDTA) is recommended to avoid false positives in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.